molecular formula C10H11NO2S B3021286 3-[(Ethanesulfonyl)methyl]benzonitrile CAS No. 1267212-27-0

3-[(Ethanesulfonyl)methyl]benzonitrile

Cat. No. B3021286
CAS RN: 1267212-27-0
M. Wt: 209.27 g/mol
InChI Key: VAOSJHQNSGVYRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(Ethanesulfonyl)methyl]benzonitrile is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and their properties, which can be useful for a comprehensive analysis of similar compounds. The first paper discusses the structural, electronic, and excited state properties of a compound with a similar benzene-based core structure, while the second paper outlines a synthesis method that could potentially be adapted for the synthesis of 3-[(Ethanesulfonyl)methyl]benzonitrile .

Synthesis Analysis

While the exact synthesis of 3-[(Ethanesulfonyl)methyl]benzonitrile is not detailed in the provided papers, the second paper describes a synthesis method for related heterocyclic compounds that could offer insights into potential synthetic routes. The method involves SN2 nucleophilic substitution and base-mediated intramolecular cyclization, which could be relevant for constructing the benzonitrile moiety of the target compound .

Molecular Structure Analysis

The first paper provides a detailed analysis of the molecular structure of a related compound using density functional theory (DFT). It examines optimized geometrical properties, wave functional properties, and electron localization functions. Although the target compound is not directly studied, similar computational methods could be applied to 3-[(Ethanesulfonyl)methyl]benzonitrile to predict its molecular structure and reactive sites .

Chemical Reactions Analysis

Neither paper directly addresses the chemical reactions of 3-[(Ethanesulfonyl)methyl]benzonitrile. However, the first paper's investigation into the reactivity of a similar compound through molecular electrostatic potential (MEP) analysis and natural bond orbital (NBO) method could provide a framework for understanding the reactivity and potential chemical reactions of the target compound .

Physical and Chemical Properties Analysis

The first paper's computational predictions of spectroscopic properties, such as IR and Raman wavenumbers, for the studied compound in both monomer and dimer forms, could be analogous to the physical and chemical properties of 3-[(Ethanesulfonyl)methyl]benzonitrile. Additionally, the paper's analysis of solvation effects on band gap energies could be relevant for understanding the solvent-dependent properties of the target compound .

Scientific Research Applications

Radioimmunotherapy for Breast Cancer

A study by Denardo et al. (1997) investigated the use of a monoclonal antibody, BrE-3, in radioimmunotherapy for breast cancer. The study demonstrated that Indium-111/yttrium-90-MX-DTPA BrE-3 could specifically target breast cancer tissue in patients and suggested a useful therapeutic index with minimal toxicity. The findings indicate potential applications in radioimmunotherapy for breast cancer treatment Denardo et al., 1997.

Antioxidant Properties and Diabetes Mellitus

Sirdah (2015) discussed the cytoprotective properties of taurine, a conditionally essential β amino acid, which include antioxidation and antiapoptosis among others. The review highlights the therapeutic potential of taurine in ameliorating oxidative stress-induced pathologies, including type 1 and type 2 diabetes mellitus, suggesting its relevance in the prevention and management of the disease and its complications through antioxidant supplementation Sirdah, 2015.

Serotonin Transporter Ligands

The biodistribution and radiation dosimetry of 11C-DASB, a selective radioligand for serotonin transporters (SERTs), were evaluated in a study by Lu et al. (2004). This study aimed to provide dosimetry estimates based on human whole-body PET, which is crucial for understanding the safety and efficacy of such radioligands in clinical research Lu et al., 2004.

Exposure to Environmental Chemicals

Ghazipura et al. (2017) conducted a systematic review of human and animal studies on the reproductive toxicity of benzophenone-3 (BP-3), a common ultraviolet filter. The review found evidence linking high levels of BP-3 exposure to various reproductive effects, indicating the need for further standardized studies to better understand its impact Ghazipura et al., 2017.

Safety and Hazards

The safety data sheet (SDS) for “3-[(Ethanesulfonyl)methyl]benzonitrile” should provide comprehensive information about its safety and hazards. Unfortunately, the SDS is not available in the current resources .

properties

IUPAC Name

3-(ethylsulfonylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2S/c1-2-14(12,13)8-10-5-3-4-9(6-10)7-11/h3-6H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOSJHQNSGVYRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CC1=CC(=CC=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Ethanesulfonyl)methyl]benzonitrile
Reactant of Route 2
Reactant of Route 2
3-[(Ethanesulfonyl)methyl]benzonitrile
Reactant of Route 3
Reactant of Route 3
3-[(Ethanesulfonyl)methyl]benzonitrile
Reactant of Route 4
Reactant of Route 4
3-[(Ethanesulfonyl)methyl]benzonitrile
Reactant of Route 5
Reactant of Route 5
3-[(Ethanesulfonyl)methyl]benzonitrile
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(Ethanesulfonyl)methyl]benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.